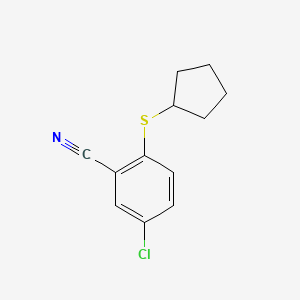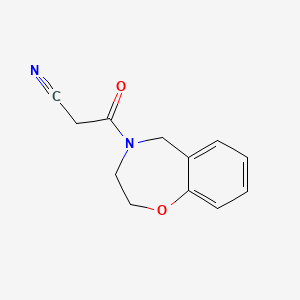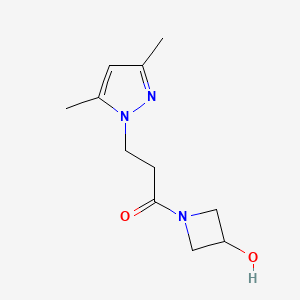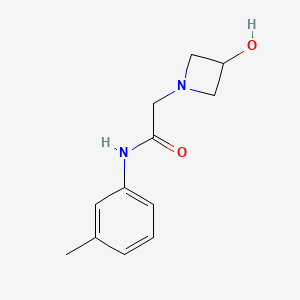amine CAS No. 1341060-86-3](/img/structure/B1468952.png)
[(2,4-Dichlorophenyl)methyl](hexan-2-yl)amine
Übersicht
Beschreibung
The compound “(2,4-Dichlorophenyl)methylamine” is an organic compound containing an amine group attached to a hexane chain, which is further connected to a phenyl ring substituted with two chlorine atoms. The presence of the amine group and the phenyl ring suggests that this compound might have applications in medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable electrophile. For example, the reaction could involve the nucleophilic substitution of a suitable 2,4-dichlorophenyl compound with hexan-2-ylamine .Molecular Structure Analysis
The molecular structure of this compound would consist of a hexane chain attached to a phenyl ring via a methylene (-CH2-) group. The phenyl ring would have chlorine atoms attached at the 2 and 4 positions. The amine group (-NH2) would be attached to the hexane chain .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The amine group might act as a nucleophile or a base, participating in substitution or elimination reactions. The aromatic ring could undergo electrophilic aromatic substitution, especially at positions ortho and para to the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar amine group and the nonpolar hexane chain suggests that it might have both polar and nonpolar characteristics .Wissenschaftliche Forschungsanwendungen
Neurotoxic Metabolite Binding : A study by DeCaprio, Olajos, and Weber (1982) discussed the formation of substituted pyrrole adducts through the reaction of γ-diketones with primary amines. This research could be related to the neurotoxic effects of industrial solvents and their metabolites, providing insight into the chemical interactions at a molecular level (DeCaprio, Olajos, & Weber, 1982).
Oligomerization of Ethene : Höhne et al. (2017) explored the use of different N,N-bis[chloro(aryl)phosphino]amines as ligands in the chromium-catalyzed oligomerization of ethene. This process led to highly selective trimerization systems, which could be crucial in industrial applications for producing specific compounds (Höhne et al., 2017).
Ring-Fission Reaction : Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with other compounds, which led to various products including N′-benzoyl-N-[(3,4-dichlorophenyl)ethyl]-N-methylguanidine. Their findings contribute to the understanding of chemical reactions involving ring fission and bond cleavage (Jäger et al., 2002).
Chemoselective Alkene Hydrocarboxylation Initiators : A study by Dyer, Fawcett, and Hanton (2005) focused on diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes. These complexes were used as initiators for chemoselective alkene hydrocarboxylation, which is significant for synthesizing specific organic compounds (Dyer, Fawcett, & Hanton, 2005).
Aryl-Cl Activation and Hydrosilane Polymerization Catalysts : Deeken et al. (2006) synthesized various aminopyridinato complexes and tested their efficacy as catalysts for Suzuki cross-coupling and hydrosilane polymerization. Their work contributes to the field of catalyst development for organic reactions (Deeken et al., 2006).
Preparation of Resin Anchorage of Fmoc Amino Acid : Research by Rene and Badet (1994) described the preparation of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate, a key intermediate for anchoring the first amino acid on amine-functionalized polymers. This is important for peptide synthesis and related biochemical research (Rene & Badet, 1994).
These studies highlight the diverse applications of (2,4-Dichlorophenyl)methylamine in scientific research, ranging from understanding neurotoxicity to advancing chemical synthesis techniques.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N/c1-3-4-5-10(2)16-9-11-6-7-12(14)8-13(11)15/h6-8,10,16H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBJPSWWUJRPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



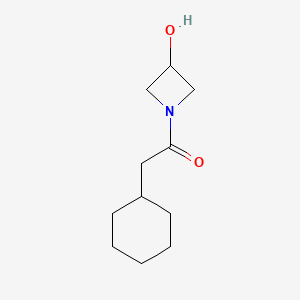
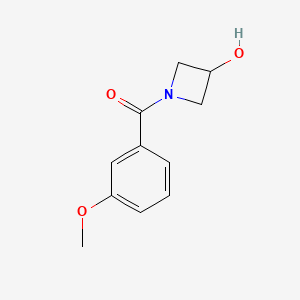


![2-(methoxymethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1468874.png)
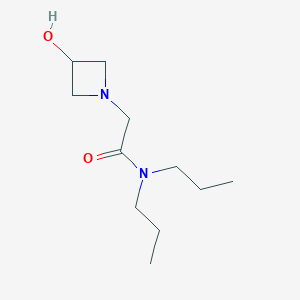


![1-[(2-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468881.png)
